molecular formula C24H21NO6 B2934148 [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate CAS No. 1030199-51-9

[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate

Cat. No. B2934148
CAS RN: 1030199-51-9
M. Wt: 419.433
InChI Key: BIGUPQUXZHLIMJ-UHFFFAOYSA-N
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Description

[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate is not fully understood. However, it is believed that this compound exerts its antitumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate has been found to exhibit various biochemical and physiological effects. In addition to its antitumor and neuroprotective activities, this compound has been shown to have anti-inflammatory and antioxidative properties. Furthermore, [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate has been found to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate for lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit potent biological activities at low concentrations, making it a promising candidate for further studies. However, one of the limitations of [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate. One possible direction is to investigate the structure-activity relationship of this compound in order to optimize its biological activities. Additionally, further studies are needed to elucidate the mechanism of action of [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate and to identify its molecular targets. Furthermore, the potential applications of this compound in material science, such as in the development of new polymers and materials, should be explored.

Synthesis Methods

The synthesis of [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-(Phenylcarbamoyl)benzaldehyde with methyl 2-(4-formyl-2-methoxyphenoxy)acetate in the presence of a base such as potassium carbonate. This reaction results in the formation of [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate, which can be purified through column chromatography.

Scientific Research Applications

[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, [4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-29-22-13-18(14-26)9-12-21(22)30-16-23(27)31-15-17-7-10-19(11-8-17)24(28)25-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGUPQUXZHLIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate

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